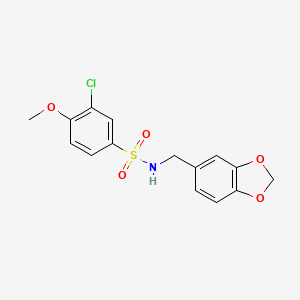

![molecular formula C21H19ClN2O4S B3498596 2-[4-(anilinosulfonyl)phenoxy]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B3498596.png)

2-[4-(anilinosulfonyl)phenoxy]-N-(4-chloro-2-methylphenyl)acetamide

Overview

Description

“2-[4-(anilinosulfonyl)phenoxy]-N-(4-chloro-2-methylphenyl)acetamide” is a chemical compound that belongs to the class of phenoxy acetamide derivatives . These compounds have been the subject of recent investigations due to their potential as therapeutic candidates .

Molecular Structure Analysis

The molecular structure of phenoxy acetamide derivatives is studied using computational chemistry applications . These studies focus on the molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Scientific Research Applications

Therapeutic Candidates

Phenoxy acetamide and its derivatives have been studied for their potential as therapeutic candidates . Medicinal chemists have been working to design new pharmaceutical compounds using these molecules . They have been researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .

Antioxidant Properties

Some compounds derived from phenoxy acetamide have shown significant antioxidant activity . For example, compounds like (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide have demonstrated great antioxidant activity compared with the reference drug .

Fluorinated Polyimides

Phenoxy derivatives have been used in the synthesis of fluorinated polyimides . These polyimides are synthesized from a trifluoromethyl-substituted diamine monomer, which is prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol . These polyimides have inherent viscosities ranging from 0.74 to 1.14 dL/g .

High-Strength Fibers

The fluorinated polyimides synthesized from phenoxy derivatives have been used in the production of high-strength fibers . These fibers have strengths at yield of 94–119 MPa, tensile strengths of 90–118 MPa, elongations to break of 10–16%, and initial moduli of 2.0–2.4 GPa .

High-Temperature Polymers

Phenoxy derivatives have been used in the synthesis of high-temperature polymers . These polymers have glass transition temperatures in the range of 244–297°C, and they can withstand temperatures above 520°C under either nitrogen or air atmosphere .

Water Soluble Compounds

Phenoxy acids, which are related to phenoxy acetamide, are highly soluble in water and weakly absorbed in soil . These highly mobile compounds are readily transported to surface and groundwater .

Mechanism of Action

Target of Action

Similar compounds have been shown to target bacterial cell division proteins such as ftsz .

Mode of Action

This could potentially disrupt the normal processes within the cell .

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential bacterial processes, such as cell division .

Result of Action

Given its potential antimicrobial activity, it may lead to the death of bacterial cells .

Action Environment

Factors such as temperature, ph, and presence of other compounds can potentially affect the activity of the compound .

properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O4S/c1-15-13-16(22)7-12-20(15)23-21(25)14-28-18-8-10-19(11-9-18)29(26,27)24-17-5-3-2-4-6-17/h2-13,24H,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQLOPRYOFJFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3498515.png)

![4-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B3498518.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3498531.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B3498547.png)

![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B3498570.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3498573.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3498577.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B3498582.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B3498589.png)

![N-(2-methyl-5-nitrophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3498591.png)

![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B3498601.png)

![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-furylmethyl)acetamide](/img/structure/B3498608.png)

![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B3498612.png)